

Enalapril vs. Enalaprilat: Quantitative & Pharmacokinetic Profile

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Compound Focus: Enalapril Maleate

CAS No.: 76095-16-4

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The table below summarizes the key differences between enalapril and its active metabolite, enalaprilat.

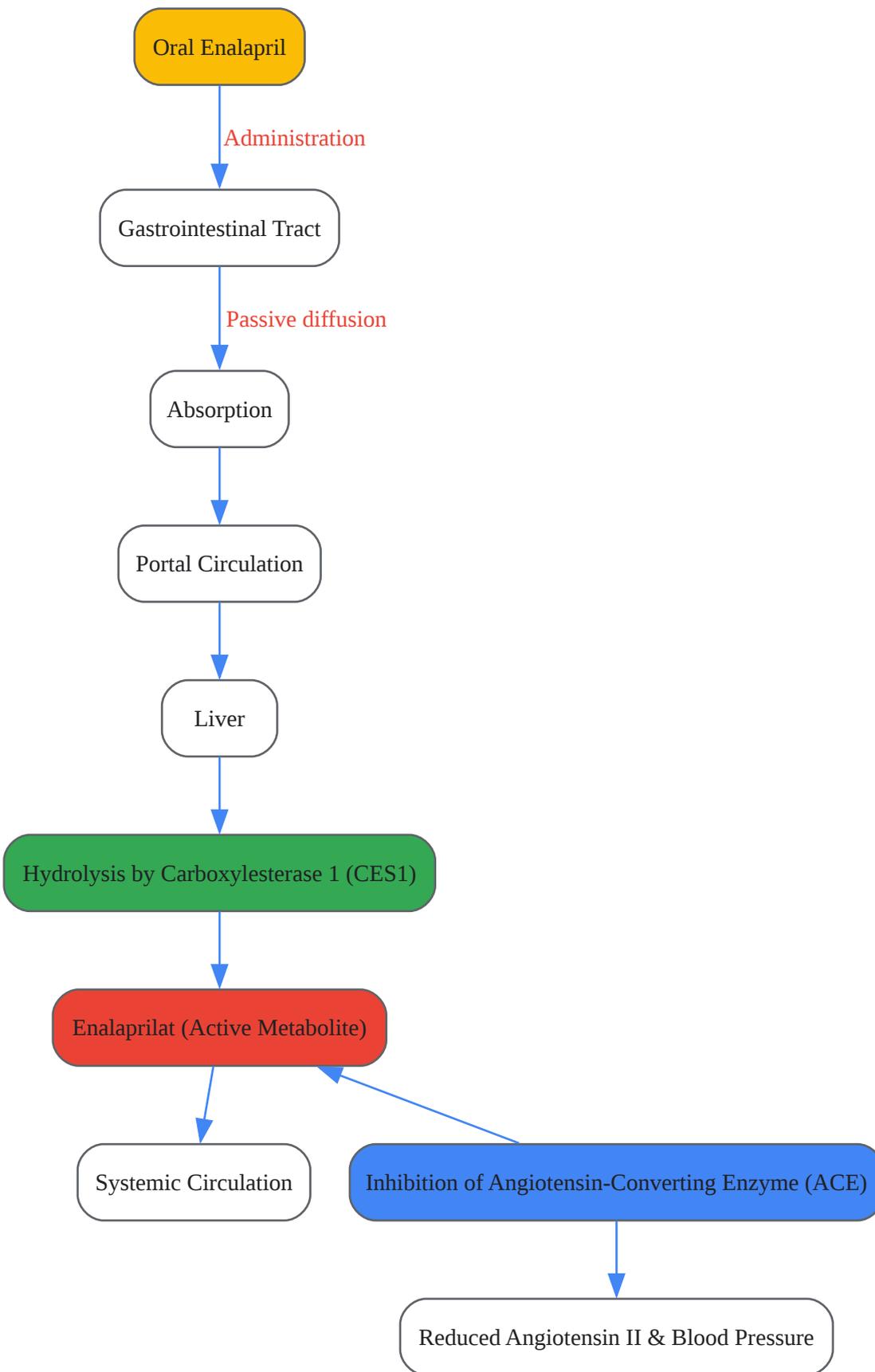
Property	Enalapril (Prodrug)	Enalaprilat (Active Metabolite)
Chemical Form	Monoethyl ester dicarboxylate [1]	Dicarboxylic acid [1]
Molecular Weight	492.5 g/mol (as maleate salt) [2]	348.4 g/mol [3]
Primary Activity	Weak ACE inhibitor [4]	Potent ACE inhibitor ($K_i = 0.2$ nM) [3]
Oral Bioavailability	~60% [5] [4] [3]	Poor (<10%) due to high polarity [6] [1]
Time to Peak Plasma Concentration (T_{max})	~1 hour post-dose [4] [7]	3-4 hours post-dose [4] [3]
Route of Administration	Oral [7]	Intravenous [3] [1]
Elimination Half-Life	~1.3 hours (enalapril itself) [3]	11 hours [5] [3]
Primary Elimination Route	Renal (as both enalapril and enalaprilat) [5] [7]	Renal [5] [7]

Prodrug Activation Mechanism and Experimental Insights

The design of enalapril as a prodrug directly addresses the significant pharmacokinetic challenges of its active form.

- **Rationale for Prodrug Design:** Enalaprilat is a potent ACE inhibitor but is highly polar due to its dicarboxylic acid structure [1]. This polarity leads to very poor absorption across the lipid membranes of the gastrointestinal tract, resulting in low oral bioavailability (less than 10%) [6] [1]. The conversion of enalaprilat to its monoethyl ester prodrug, enalapril, masks one of the charged carboxyl groups, significantly increasing its lipophilicity and enabling efficient passive intestinal absorption [1] [2].
- **Metabolic Activation Pathway:** Following oral absorption, enalapril is systematically hydrolyzed to release enalaprilat. This activation is primarily mediated by **carboxylesterase 1 (CES1)** in the liver [7] [2]. The transport of enalapril into hepatocytes is facilitated by the **organic anion transporting polypeptide 1B1 (OATP1B1)** [7].

The following diagram illustrates the complete journey of enalapril from oral administration to its pharmacological action.



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Diagram of Enalapril's Prodrug Activation and Mechanism of Action.

- **Key Experimental Findings and Methodologies:**

- **In Vivo Pharmacokinetic Studies:** The foundational human data show that while enalapril plasma concentrations peak about one hour after oral administration, the peak concentration of the active metabolite enalaprilat is delayed to 3-4 hours, providing direct evidence of the time required for hepatic conversion [4] [3].
- **In Vitro Stability and Transport Studies:** Experiments using tools like transfected cell systems (e.g., OATP1B1-transfected cells) and human liver fractions have been critical. For instance, stability studies in human intestinal fluid showed enalapril remains intact, confirming hydrolysis occurs post-absorption [2]. Research in OATP1B1-transfected cells helps characterize the uptake transport of enalapril [2].
- **Developmental Changes in Pediatrics:** Pharmacokinetic studies in pediatric heart failure patients revealed that the area under the curve (AUC) of enalaprilat was much higher in infants younger than 20 days compared to older infants, suggesting that the esterase-mediated activation and renal elimination pathways are immature in newborns [8] [9].

Implications for Drug Development

The enalapril/enalaprilat case is a classic example of successful prodrug application with several key takeaways:

- **Overcoming Absorption Barriers:** It demonstrates how esterification can effectively overcome the low oral bioavailability of polar active compounds [1].
- **Targeting Tissue Enzymes:** The reliance on hepatic carboxylesterases for activation highlights the importance of understanding tissue-specific enzyme distribution for prodrug design [7].
- **Considering Patient Factors:** The altered pharmacokinetics in neonates and patients with renal or hepatic impairment underscores the need for dose adjustments in specific populations, as enalaprilat clearance is heavily dependent on renal function [5] [8] [7].

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